Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-methyl-
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Overview
Description
Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)benzoyl)-4-methyl- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperazine, 7-bromo-4-oxo-2-phenylquinazoline, and 4-methylbenzoyl chloride. The reactions may involve:
Nucleophilic substitution: Piperazine reacts with 4-methylbenzoyl chloride under basic conditions to form an intermediate.
Coupling reaction: The intermediate is then coupled with 7-bromo-4-oxo-2-phenylquinazoline using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone structure.
Substitution: Halogen substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have shown promise in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds like 4-quinazolinone, 2-phenylquinazolinone.
Piperazine derivatives: Compounds like 1-benzylpiperazine, 1-(4-methylphenyl)piperazine.
Uniqueness
What sets this compound apart is the combination of the quinazolinone and piperazine moieties, along with the specific substitutions at the phenyl and benzoyl groups. This unique structure could confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
131604-16-5 |
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Molecular Formula |
C26H24BrN5O2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
7-bromo-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H24BrN5O2/c1-30-13-15-31(16-14-30)25(33)19-7-10-21(11-8-19)29-32-24(18-5-3-2-4-6-18)28-23-17-20(27)9-12-22(23)26(32)34/h2-12,17,29H,13-16H2,1H3 |
InChI Key |
GBDZVSGGWRLYMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NN3C(=NC4=C(C3=O)C=CC(=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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